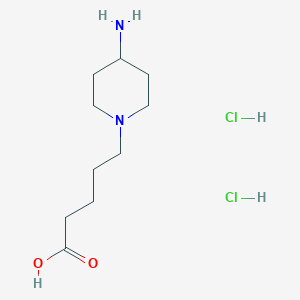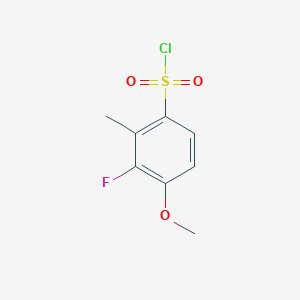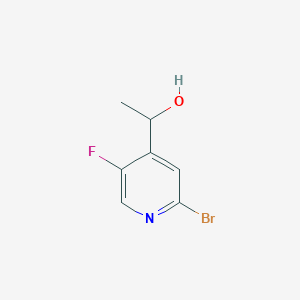
8-(Trifluoromethoxy)quinoline-4-carboxylic acid
説明
8-(Trifluoromethoxy)quinoline-4-carboxylic acid, also known as 8-TFMQ, is a fluorinated quinoline carboxylic acid with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. 8-TFMQ is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as well as for the preparation of various fluorinated compounds. 8-TFMQ is also used as a reagent for the synthesis of various fluorinated compounds and for the preparation of fluorinated polymers.
科学的研究の応用
Nanocomposite Synthesis and Chemosensing
A quinoline derivative similar to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, namely 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid, has been synthesized and combined with carbon dots to create a nanocomposite. This nanocomposite acts as a fluorescent chemosensor for detecting Cu2+ ions in tap water. Its high sensitivity, selectivity, and stability across different temperatures and pH values make it a promising candidate for copper ion sensing in environmental applications (Li et al., 2016).
Metal Ion Extraction
Quinoline-2-carboxylic acids with varying substituents, including those in the 8-position of the quinoline ring, have been utilized for metal ion extraction. The structural position and nature of substituents significantly influence metal ion selectivity, proving crucial in the extraction of metals like cadmium from acidic solutions (Moberg et al., 1990).
Structural Characterization in Metal Complexes
A compound structurally related to 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, 4,8-Dihydroxyquinoline-2-carboxylic acid, has been shown to act as a tridentate ligand in metal complexation. This indicates the potential of similar quinoline derivatives in forming complex metal structures, which could have implications in various chemical and pharmaceutical applications (Moriuchi et al., 2007).
Synthesis and Antimicrobial Properties
Quinoline derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds, through their unique structural properties, exhibit significant antibacterial and antifungal activities, indicating their utility in developing new antimicrobial therapies (Holla et al., 2006).
Synthesis Strategies for Trifluoromethyl-Substituted Derivatives
Strategies for preparing various pyridine- and quinolinecarboxylic acids substituted with trifluoromethyl groups have been outlined. These methods include the introduction of trifluoromethyl groups and carboxy functions, allowing for diverse synthetic applications in chemistry and pharmaceuticals (Cottet et al., 2003).
Anticonvulsant Activity Evaluation
Studies on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives, including those with trifluoromethyl groups, have shown significant anticonvulsant activities. These compounds, through their specific chemical structures, offer potential for the development of novel anticonvulsant drugs (Wang et al., 2013).
特性
IUPAC Name |
8-(trifluoromethoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDGAQTAFVDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
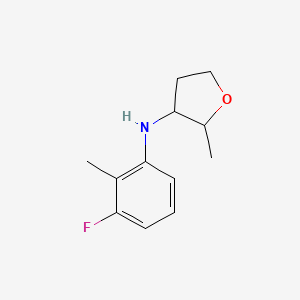
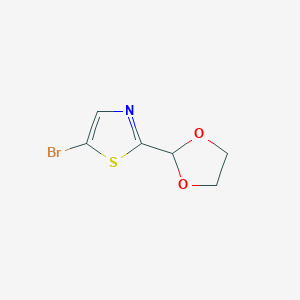
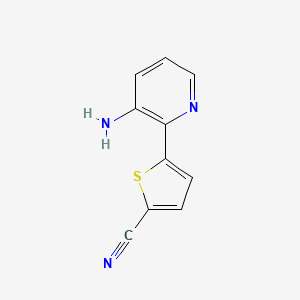
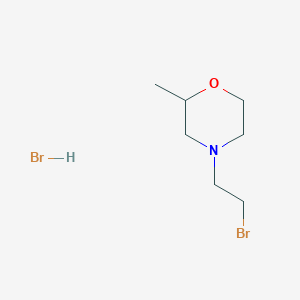
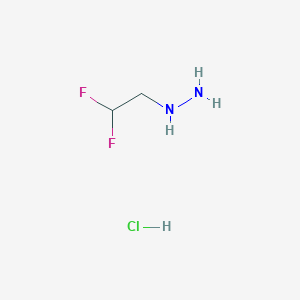
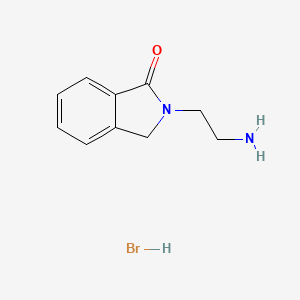
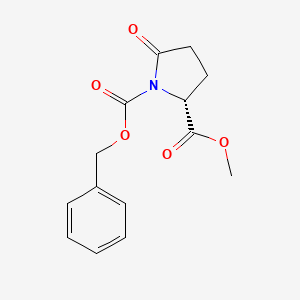
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
amine](/img/structure/B1448497.png)
